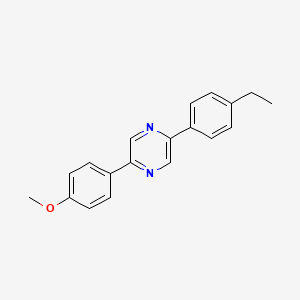
2-(4-Ethylphenyl)-5-(4-methoxyphenyl)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Ethylphenyl)-5-(4-methoxyphenyl)pyrazine is an organic compound that belongs to the pyrazine family. Pyrazines are known for their aromatic properties and are often used in various chemical and pharmaceutical applications. This particular compound features two phenyl groups substituted at the 2 and 5 positions of the pyrazine ring, with ethyl and methoxy groups attached to the phenyl rings, respectively.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)-5-(4-methoxyphenyl)pyrazine typically involves the condensation of appropriate substituted phenylhydrazines with diketones. One common method is the reaction of 4-ethylphenylhydrazine with 4-methoxybenzil under acidic conditions, followed by cyclization to form the pyrazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Ethylphenyl)-5-(4-methoxyphenyl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine or tetrahydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the pyrazine ring itself.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of dihydropyrazine or tetrahydropyrazine derivatives.
Substitution: Halogenated or alkylated derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
2-(4-Ethylphenyl)-5-(4-methoxyphenyl)pyrazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism by which 2-(4-Ethylphenyl)-5-(4-methoxyphenyl)pyrazine exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental validation.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylpyrazine: Lacks the ethyl and methoxy substituents, making it less hydrophobic.
2-(4-Methylphenyl)-5-(4-methoxyphenyl)pyrazine: Similar structure but with a methyl group instead of an ethyl group.
2-(4-Ethylphenyl)-5-phenylpyrazine: Lacks the methoxy group, affecting its electronic properties.
Uniqueness
2-(4-Ethylphenyl)-5-(4-methoxyphenyl)pyrazine is unique due to the presence of both ethyl and methoxy groups, which can influence its chemical reactivity, solubility, and biological activity. These substituents can enhance its interactions with specific molecular targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
113021-12-8 |
|---|---|
Fórmula molecular |
C19H18N2O |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
2-(4-ethylphenyl)-5-(4-methoxyphenyl)pyrazine |
InChI |
InChI=1S/C19H18N2O/c1-3-14-4-6-15(7-5-14)18-12-21-19(13-20-18)16-8-10-17(22-2)11-9-16/h4-13H,3H2,1-2H3 |
Clave InChI |
NPSJUBJIXORUIV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C2=CN=C(C=N2)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



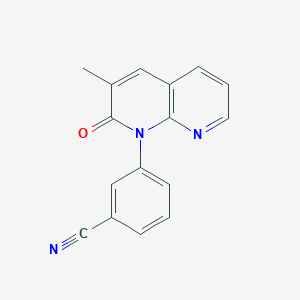
![1-Methoxy-4-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)benzene](/img/structure/B14297655.png)
![Diethyl [(2-methylphenyl)(methylsulfanyl)methyl]phosphonate](/img/structure/B14297661.png)
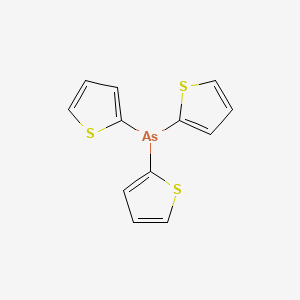
![1-[2,3,5,6-Tetrafluoro-4-(trimethylsilyl)phenyl]piperidine](/img/structure/B14297673.png)
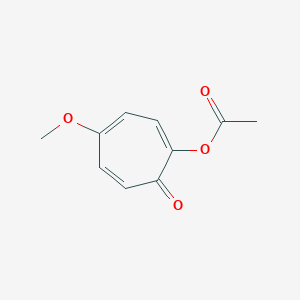


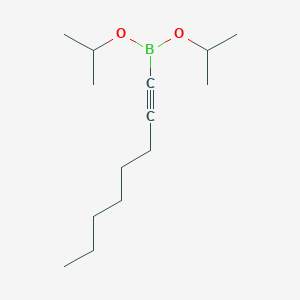
![2-(4-Ethylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14297715.png)
![4,4'-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14297716.png)


